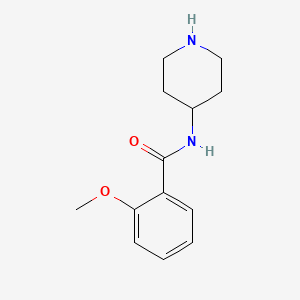
2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide, commonly known as CCT251236, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. CCT251236 is a member of the thiazole family of compounds, which have been shown to have various biological activities, including antiviral, antibacterial, and anticancer properties.
Mécanisme D'action
CCT251236 works by binding to the active site of the MELK protein, preventing it from carrying out its normal function. MELK is involved in several cellular processes, including cell division, DNA repair, and apoptosis (programmed cell death). By inhibiting MELK activity, CCT251236 disrupts these processes, leading to decreased cell growth and increased cell death.
Biochemical and Physiological Effects:
Studies have shown that CCT251236 has a selective effect on cancer cells, with little to no effect on normal cells. This selectivity is thought to be due to the overexpression of MELK in cancer cells, which makes them more susceptible to the effects of CCT251236. In addition to its effects on MELK activity, CCT251236 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CCT251236 has several advantages as a research tool, including its selectivity for cancer cells and its ability to inhibit MELK activity. However, there are also limitations to its use in lab experiments. For example, CCT251236 has relatively low solubility, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of CCT251236 can be challenging and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on CCT251236. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Another area of focus is the identification of other proteins or pathways that may be targeted by CCT251236, either alone or in combination with other drugs. Finally, researchers are also investigating the potential use of CCT251236 in combination with other cancer therapies, with the goal of improving treatment outcomes for cancer patients.
Méthodes De Synthèse
CCT251236 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the use of different reagents and catalysts to produce the final product. Researchers have reported several different methods for synthesizing CCT251236, with varying degrees of success and efficiency.
Applications De Recherche Scientifique
CCT251236 has been studied for its potential therapeutic applications in cancer treatment. Specifically, researchers have investigated its ability to inhibit the activity of a protein known as MELK (Maternal Embryonic Leucine Zipper Kinase), which has been implicated in the growth and survival of cancer cells. Studies have shown that CCT251236 can inhibit MELK activity in cancer cells, leading to decreased cell growth and increased cell death.
Propriétés
IUPAC Name |
2-(cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8(14)7-5-16-10(12-7)13-9(15)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGHHTPUHCUSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)


![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)
